REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](NC)=[O:4].[CH2:7]([NH:10][CH2:11][CH2:12][CH3:13])[CH2:8][CH3:9]>C1(C(C)C)C=CC=CC=1>[CH2:7]([N:10]([CH2:11][CH2:12][CH3:13])[C:3]([NH:2][CH3:1])=[O:4])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
137 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled to 100° C.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
CUSTOM
|
Details
|
The residue was dried in a vacuum oven at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(=O)NC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |